molecular formula C8H11NO2S B14376316 Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enoate CAS No. 90279-73-5

Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enoate

Cat. No.: B14376316
CAS No.: 90279-73-5
M. Wt: 185.25 g/mol
InChI Key: NUKVYNLFKSQRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enoate is an organic compound with a unique structure that includes both a cyano group and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with ethyl mercaptan in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enoate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethylsulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
  • Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate
  • Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate

Uniqueness

Ethyl 2-cyano-3-(ethylsulfanyl)prop-2-enoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents, such as furan or thiophene rings.

Properties

CAS No.

90279-73-5

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

ethyl 2-cyano-3-ethylsulfanylprop-2-enoate

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)7(5-9)6-12-4-2/h6H,3-4H2,1-2H3

InChI Key

NUKVYNLFKSQRKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CSCC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.